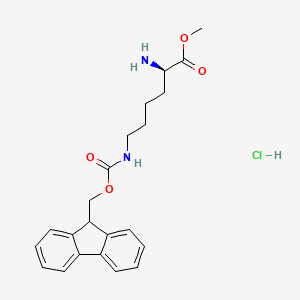

H-D-Lys(Fmoc)-OMe.HCl

CAS No.:

Cat. No.: VC3226624

Molecular Formula: C22H27ClN2O4

Molecular Weight: 418.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H27ClN2O4 |

|---|---|

| Molecular Weight | 418.9 g/mol |

| IUPAC Name | methyl (2R)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |

| Standard InChI | InChI=1S/C22H26N2O4.ClH/c1-27-21(25)20(23)12-6-7-13-24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26);1H/t20-;/m1./s1 |

| Standard InChI Key | KKSJCURWQOUTKB-VEIFNGETSA-N |

| Isomeric SMILES | COC(=O)[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |

| Canonical SMILES | COC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |

Introduction

Chemical Structure and Nomenclature

H-D-Lys(Fmoc)-OMe.HCl is a protected amino acid derivative featuring the D-isomer of lysine with specific protecting groups. The compound contains an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the epsilon-amino group of lysine, a methyl ester (OMe) protection on the carboxyl terminus, and exists as a hydrochloride salt (HCl). Based on structural analysis of related compounds, we can deduce the following:

Structural Components

The compound consists of:

-

A D-lysine backbone with R configuration at the alpha carbon

-

An Fmoc protecting group on the epsilon-amino group

-

A methyl ester group protecting the carboxylic acid

-

A hydrochloride salt form

Physicochemical Properties

The physicochemical properties of H-D-Lys(Fmoc)-OMe.HCl can be inferred from related compounds found in the search results. The following table summarizes the estimated properties:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₂₂H₂₆N₂O₄·HCl | Based on structure analysis |

| Molecular Weight | ~418.92 g/mol | Calculated from similar compounds |

| Physical Appearance | White to off-white solid | Common for protected amino acids |

| Solubility | Soluble in DMF, DCM, DMSO | Limited water solubility |

| Melting Point | ~160-180°C | Estimated range |

| Stability | Sensitive to bases | Fmoc group is base-labile |

The compound likely shares similarities with H-D-Lys(Fmoc)-OH, which has a molecular weight of 368.4 g/mol as reported in search result . The addition of a methyl ester group and HCl salt would modify this value accordingly.

Synthesis and Preparation

Synthetic Routes

The synthesis of H-D-Lys(Fmoc)-OMe.HCl would typically involve multiple steps starting from D-lysine. A proposed synthetic pathway would include:

-

Protection of the epsilon-amino group with Fmoc

-

Esterification of the carboxylic acid to form the methyl ester

-

Salt formation with HCl

This synthetic approach is consistent with preparation methods for similar compounds like H-D-Lys(Z)-OMe HCl, which features a Z protecting group instead of Fmoc .

Key Reaction Conditions

Based on information from related compounds, the reaction conditions would likely include:

-

Fmoc protection: Reaction with Fmoc-OSu or Fmoc-Cl in dioxane/water with Na₂CO₃

-

Methyl esterification: Thionyl chloride in methanol or methanol/HCl

-

Temperature control: Typically between 0-25°C during critical steps

-

Monitoring: TLC or HPLC to ensure reaction completion

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

H-D-Lys(Fmoc)-OMe.HCl serves as a valuable building block in peptide synthesis, particularly when D-amino acids are required. The compound offers several advantages:

-

The Fmoc group provides orthogonal protection compatible with Boc chemistry

-

The methyl ester provides C-terminal protection

-

The D-configuration allows for creation of peptides with altered conformational properties

-

The HCl salt form enhances stability and solubility in certain solvents

Similar protected lysine derivatives like Fmoc-D-Lys(Me,Boc)-OH play crucial roles in solid-phase peptide synthesis by preventing unwanted reactions during the synthesis process.

Coupling Chemistry

In peptide synthesis, the compound would participate in coupling reactions after deprotection of the alpha-amino group. The coupling reactions typically use:

-

Carbodiimide coupling reagents (DCC, DIC)

-

HOBt or HOAt as additives

-

HBTU, HATU, or PyBOP as advanced coupling reagents

-

DMF or NMP as solvents

Spectroscopic Characterization

Predicted Spectral Features

Based on related compounds, H-D-Lys(Fmoc)-OMe.HCl would likely exhibit the following spectroscopic characteristics:

¹H NMR Key Signals

-

Aromatic protons of Fmoc (7.2-7.8 ppm)

-

Methyl ester protons (3.6-3.8 ppm)

-

Alpha proton (3.9-4.1 ppm)

-

Epsilon methylene protons (2.9-3.1 ppm)

-

Other methylene protons (1.3-1.9 ppm)

¹³C NMR Key Signals

-

Carbonyl carbons (170-175 ppm)

-

Aromatic carbons (120-145 ppm)

-

Methyl ester carbon (50-53 ppm)

-

Alpha carbon (52-55 ppm)

-

Methylene carbons (20-40 ppm)

Mass Spectrometry

Expected molecular ion peak would correspond to [M+H]⁺ at m/z ~383 (without HCl).

Comparison with Related Compounds

The following table compares H-D-Lys(Fmoc)-OMe.HCl with related compounds found in the search results:

This comparative analysis highlights the structural uniqueness of H-D-Lys(Fmoc)-OMe.HCl among related lysine derivatives. The compound combines specific features (D-configuration, Fmoc protection, methyl ester, and HCl salt) that make it suitable for particular applications in peptide chemistry.

Applications in Research

Peptide-Based Drug Development

H-D-Lys(Fmoc)-OMe.HCl would be valuable in developing peptide-based therapeutics due to:

-

The D-configuration enhances peptide stability against proteolytic degradation

-

The Fmoc protection allows selective deprotection strategies

-

The methyl ester enables C-terminal modification

-

These features collectively support the creation of peptides with improved pharmacokinetic properties

Peptidomimetic Studies

The compound serves as a building block for peptidomimetics, which are compounds designed to mimic peptides while offering improved stability and bioavailability. Specifically, incorporating D-amino acids like D-lysine can:

-

Alter the secondary structure of peptides

-

Enhance resistance to enzymatic degradation

-

Create peptides with novel biological activities

-

Enable the development of peptide-based drug candidates with improved therapeutic potential

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume